Product packaging for Furan-3-ylethynyltrimethylsilane(Cat. No.:CAS No. 465521-19-1)

Furan-3-ylethynyltrimethylsilane

Cat. No.: B1316097
CAS No.: 465521-19-1
M. Wt: 164.28 g/mol
InChI Key: YTKPUDNQUBDSHF-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Scaffolds in Modern Organic Synthesis

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, and it is a privileged scaffold in a vast array of natural products and biologically active compounds. researchgate.net Its presence is crucial for the biological activity of numerous pharmaceuticals, including diuretics like furosemide (B1674285) and anti-ulcer drugs such as ranitidine. nih.gov Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sigmaaldrich.com The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution and allows it to participate in various electronic interactions with biological targets. researchgate.net

In synthetic organic chemistry, the furan nucleus serves as a versatile building block. researchgate.net It can undergo a variety of transformations, including oxidation reactions to furnish valuable 1,4-dicarbonyl compounds, carboxylic acids, and other useful intermediates. researchgate.net The development of new synthetic methods for the construction and functionalization of the furan ring remains an active area of research. chemicalbook.com

Importance of Organosilanes and Ethynyl (B1212043) Moieties as Synthetic Handles

Organosilanes, compounds containing a carbon-silicon bond, are indispensable tools in modern organic synthesis. The trimethylsilyl (B98337) (TMS) group in Furan-3-ylethynyltrimethylsilane serves several critical functions. Primarily, it acts as a protecting group for the terminal alkyne, preventing its reaction under conditions where other parts of the molecule are being modified. This protection is robust yet can be selectively removed under mild conditions, typically using a fluoride (B91410) source or acid.

Furthermore, the silicon-carbon bond can be strategically cleaved in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. Organosilanes are often favored over other organometallic reagents due to their lower toxicity, greater stability, and ease of handling.

The ethynyl (acetylenic) group is another highly valuable functional group in organic synthesis. Its linear geometry and the reactivity of the triple bond allow for a diverse range of transformations. Alkynes can participate in addition reactions, cycloadditions, and various coupling reactions, such as the Sonogashira coupling, to construct more complex molecular frameworks. The combination of the ethynyl and trimethylsilyl groups in a single molecule provides a stable yet reactive handle for a wide array of synthetic manipulations.

Overview of Current Academic Research Directions Involving this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its potential application in several key areas of contemporary organic chemistry research. Based on the reactivity of its constituent parts, the compound is a prime candidate for use as a building block in the synthesis of complex heterocyclic systems and natural products.

A plausible research application lies in its use in metal-catalyzed cross-coupling reactions. The trimethylsilylethynylfuran moiety can be readily desilylated to provide the terminal alkyne, 3-ethynylfuran (B1626140). This intermediate can then participate in Sonogashira coupling reactions with aryl or vinyl halides to introduce the furan ring into larger, more complex molecules. A documented synthesis of this compound involves the reaction of 3-(2,2-dibromovinyl)furan with n-butyllithium followed by quenching with chlorotrimethylsilane, highlighting its accessibility for further synthetic exploration.

Furthermore, the furan ring itself can be a site for further functionalization. Electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the furan ring, allowing for the synthesis of a library of polysubstituted furan derivatives. These derivatives could then be evaluated for their biological activity, given the known pharmacological importance of the furan scaffold.

The combination of the furan ring and the alkyne functionality also opens up possibilities for intramolecular cyclization reactions to construct novel fused heterocyclic systems. Research in this area would likely focus on the development of new catalytic methods to achieve these transformations efficiently and stereoselectively.

Compound Information

Compound Name
This compound
Furosemide
Ranitidine
3-Ethynylfuran
3-(2,2-dibromovinyl)furan
n-Butyllithium
Chlorotrimethylsilane

Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂OSi
Molecular Weight 164.28 g/mol
Boiling Point 184-186 °C
Density 0.906 g/mL at 25 °C
Refractive Index n20/D 1.4910

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OSi B1316097 Furan-3-ylethynyltrimethylsilane CAS No. 465521-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPUDNQUBDSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584479
Record name [(Furan-3-yl)ethynyl](trimethyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465521-19-1
Record name [(Furan-3-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-3-ylethynyltrimethylsilane
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Synthetic Methodologies and Strategic Functionalization of Furan 3 Ylethynyltrimethylsilane

Advanced Synthetic Routes for Furan-3-ylethynyltrimethylsilane

The synthesis of this compound predominantly relies on modern cross-coupling reactions, which efficiently form the crucial carbon-carbon bond between the furan (B31954) ring and the alkyne.

The Sonogashira reaction is a cornerstone for the synthesis of this compound. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this specific application, a halogenated furan, such as 3-bromofuran (B129083) or 3-iodofuran, is coupled with ethynyltrimethylsilane. The reaction is typically carried out under mild conditions, often at room temperature, and requires a base to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org The trimethylsilyl (B98337) (TMS) group on the alkyne serves as a convenient protecting group, preventing unwanted side reactions and making the reagent, a liquid, easier to handle than gaseous acetylene. wikipedia.org

The general scheme for this reaction involves a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The choice of the halogen on the furan precursor can influence reactivity, with iodides generally being more reactive than bromides.

Table 1: Key Components in Sonogashira Synthesis of this compound

Component Role Common Examples
Furan Precursor Aryl halide source 3-Iodofuran, 3-Bromofuran
Alkyne Nucleophilic partner Ethynyltrimethylsilane
Palladium Catalyst Primary cross-coupling catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst Activates the alkyne Copper(I) iodide (CuI)

| Base/Solvent | Neutralizes acid byproduct | Diethylamine, Triethylamine |

The Sonogashira coupling is a palladium-catalyzed reaction at its core. wikipedia.org The process involves a catalytic cycle where the palladium center orchestrates the oxidative addition, transmetalation, and reductive elimination steps that culminate in the formation of the desired product. The palladium(0) species is the active catalyst, which can be generated in situ from a palladium(II) precatalyst.

While the classic Sonogashira reaction includes a copper co-catalyst, copper-free variations have been developed. libretexts.org These methods rely solely on palladium catalysis and often require specific ligands or reaction conditions to proceed efficiently. The motivation for developing copper-free systems includes avoiding the formation of diynes (Glaser coupling) that can occur as a side reaction in the presence of copper.

In the standard Sonogashira protocol, copper(I) salts, typically copper(I) iodide (CuI), play a crucial co-catalytic role. libretexts.orgyoutube.com The copper(I) ion interacts with the terminal alkyne, ethynyltrimethylsilane, in the presence of a base. youtube.com This interaction increases the acidity of the alkyne's terminal proton, facilitating its removal by the base (such as an amine) to form a copper acetylide intermediate. youtube.com This copper acetylide is the key nucleophilic species that then reacts with the palladium-furan complex in the transmetalation step of the catalytic cycle. This cooperative catalysis between palladium and copper allows the reaction to proceed under very mild conditions with high efficiency. libretexts.org

Transformations Involving the Ethynyltrimethylsilane Moiety

The synthetic utility of this compound stems largely from the reactivity of the silyl-protected alkyne. The trimethylsilyl group can be selectively removed to unveil a terminal alkyne, which is a gateway to a host of further chemical modifications.

The removal of the trimethylsilyl (TMS) protecting group is a straightforward and high-yielding process that converts this compound into 3-Ethynylfuran (B1626140). nih.govsigmaaldrich.com This desilylation is highly regioselective, as it unmasks the terminal C-H bond of the alkyne without affecting the furan ring or the triple bond itself. gelest.com

Several reagents are effective for this transformation. The most common method involves the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon. wikipedia.org Alternatively, basic conditions, such as treatment with potassium carbonate in methanol (B129727), can also achieve clean desilylation. gelest.com The choice of reagent can depend on the other functional groups present in the molecule.

Table 2: Common Reagents for Desilylation of this compound

Reagent Solvent Typical Conditions
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) Room Temperature
Potassium carbonate (K₂CO₃) Methanol (MeOH) Room Temperature
Potassium fluoride (KF) Methanol (MeOH) Room Temperature

| Cesium fluoride (CsF) | Acetonitrile (MeCN) | Room Temperature |

Once 3-Ethynylfuran is generated via desilylation, the terminal alkyne functionality opens the door to a wide array of subsequent reactions. youtube.com This two-step sequence—synthesis of the protected alkyne followed by deprotection and further reaction—is a powerful strategy in organic synthesis.

The newly formed terminal alkyne can participate in a second Sonogashira coupling with a different aryl or vinyl halide, leading to the synthesis of unsymmetrical diaryl- or aryl-vinylacetylenes. It can also undergo various other transformations characteristic of terminal alkynes, including:

Glaser-Hay coupling: To form symmetrical 1,4-difuranyl-1,3-butadiyne.

Click Chemistry: Such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Hydration reactions: To yield 3-acetylfuran.

Carbometalation: The addition of organometallic reagents across the triple bond.

This versatility makes this compound a stable and convenient precursor to the more reactive 3-Ethynylfuran, solidifying its importance as a synthetic intermediate.

Synthesis of Structurally Diverse Derivatives Incorporating the Furan-3-ylethynyl Scaffold

The furan-3-ylethynyl scaffold, particularly in the form of this compound, presents a versatile platform for the synthesis of a wide array of structurally diverse derivatives. The presence of the reactive ethynyl (B1212043) group, stabilized and directed by the trimethylsilyl moiety, alongside the furan ring, allows for a range of chemical transformations. Strategic functionalization of this scaffold enables the introduction of various functional groups and the construction of more complex molecular architectures, including acetal (B89532) derivatives and novel heterocyclic systems. The following sections detail proposed synthetic methodologies for achieving these transformations, based on established chemical principles for the reactions of alkynylsilanes and furan compounds.

Formation of Acetal Derivatives

The synthesis of acetal derivatives from this compound can be envisioned through a two-step synthetic sequence. This process first involves the hydration of the alkyne to yield a ketone, which is then subsequently converted to the desired acetal.

Step 1: Hydration of this compound

The initial step involves the hydration of this compound to produce the corresponding α-silyl ketone, 1-(furan-3-yl)-2-(trimethylsilyl)ethan-1-one. This transformation is typically achieved under acidic conditions, often employing reagents such as aqueous sulfuric acid or mercury(II) sulfate (B86663) as a catalyst. The regioselectivity of the hydration is controlled by the directing effect of the trimethylsilyl group, which favors the formation of the ketone at the carbon atom attached to the furan ring.

Table 1: Proposed Synthesis of 1-(furan-3-yl)-2-(trimethylsilyl)ethan-1-one

Reactant Reagents Product

Step 2: Acetalization of 1-(furan-3-yl)-2-(trimethylsilyl)ethan-1-one

The resulting α-silyl ketone can then be converted to the corresponding acetal derivative through a standard acetalization reaction. This involves reacting the ketone with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as hydrogen chloride or p-toluenesulfonic acid. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to yield the stable acetal. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

Table 2: Proposed Synthesis of 2,2-dialkoxy-1-(furan-3-yl)-2-(trimethylsilyl)ethane

Reactant Reagents Product

Synthesis of Furan-3-yl-Containing Heterocyclic Systems

The intermediate ketone, 1-(furan-3-yl)-2-(trimethylsilyl)ethan-1-one, also serves as a valuable precursor for the synthesis of various furan-3-yl-containing heterocyclic systems. The carbonyl group provides a reactive site for condensation reactions with dinucleophiles, leading to the formation of five- and six-membered rings.

Synthesis of Furan-3-yl-Pyrazoles

The reaction of 1-(furan-3-yl)-2-(trimethylsilyl)ethan-1-one with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrate, phenylhydrazine) is a well-established method for the synthesis of pyrazoles. The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The presence of the trimethylsilyl group may influence the reaction pathway and the stability of the final product.

Table 3: Proposed Synthesis of 3-(Furan-3-yl)-4-(trimethylsilyl)-1H-pyrazole

Reactant Reagents Product

Synthesis of Furan-3-yl-Isoxazoles

Similarly, the reaction of 1-(furan-3-yl)-2-(trimethylsilyl)ethan-1-one with hydroxylamine (B1172632) leads to the formation of isoxazoles. The initial condensation forms an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole (B147169) ring. The regioselectivity of the cyclization will determine the final substitution pattern on the isoxazole ring.

Table 4: Proposed Synthesis of 3-(Furan-3-yl)-4-(trimethylsilyl)isoxazole

Reactant Reagents Product

Reactivity Profiles and Mechanistic Investigations of Furan 3 Ylethynyltrimethylsilane and Its Derivatives

Transition Metal-Catalyzed Transformations

Transition metals, especially gold, have proven to be exceptional catalysts for activating the alkyne moiety in furan-3-ylethynyltrimethylsilane and similar compounds, paving the way for a variety of synthetic applications. nih.govacs.org

Gold-Catalyzed Reactions of this compound and Related Propargylic Systems

Gold catalysts, in both Au(I) and Au(III) oxidation states, are particularly effective in promoting reactions involving furan-containing propargylic systems. nih.govmdpi.com These catalysts are valued for their ability to activate carbon-carbon triple bonds under mild conditions, demonstrating high efficiency and selectivity. mdpi.com The use of gold catalysis has led to the development of novel methods for synthesizing substituted furans and other complex heterocyclic structures. organic-chemistry.orgnih.govacs.orgresearchgate.net

Gold(I) complexes are potent π-acids, meaning they can readily coordinate with the electron-rich π-system of an alkyne. whiterose.ac.ukwikipedia.org This interaction, often described by the Dewar–Chatt–Duncanson model, involves a combination of σ-donation from the alkyne's π-orbital to the gold center and π-back-donation from the gold's d-orbitals to the alkyne's π*-antibonding orbitals. whiterose.ac.uk This activation renders the alkyne susceptible to nucleophilic attack. wikipedia.orguni-heidelberg.de The catalytic cycle is typically closed by protonolysis of the resulting gold-carbon bond. wikipedia.org The reactivity of these gold complexes can be fine-tuned by altering the ligands attached to the gold center. nih.gov

The interaction between a gold catalyst and an alkyne is a cornerstone of many organic transformations. uni-heidelberg.de The general mechanism involves the gold catalyst interacting with the π-system of the alkyne, forming an intermediate that is then attacked by a nucleophile. uni-heidelberg.de

Once the alkyne is activated by the gold catalyst, it becomes highly electrophilic and can be attacked by a wide range of nucleophiles. nih.govmdpi.com This includes carbon, nitrogen, oxygen, phosphorus, and sulfur-based nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgbham.ac.ukresearchgate.net

Oxygen Nucleophiles: The addition of oxygen nucleophiles, such as water and alcohols, to gold-activated alkynes is a common method for synthesizing carbonyl compounds and oxygen-containing heterocycles. nih.govacs.org This transformation can occur both inter- and intramolecularly. nih.gov For instance, the intramolecular addition of an alcohol to an alkyne can lead to the formation of furan (B31954) rings. acs.org

Nitrogen Nucleophiles: Nitrogen-containing compounds, such as amines and amides, can also act as nucleophiles in these reactions. nih.govacs.org Gold-catalyzed hydroamination of alkynes provides an efficient route to various nitrogen-containing heterocycles, including tetrahydroisoquinolines. acs.org Semicarbazides have also been shown to add to alkynes in the presence of a gold catalyst to form semicarbazones. researchgate.net

Other Heteronucleophiles: While less common, the addition of other heteronucleophiles, such as those containing phosphorus and sulfur, to gold-activated alkynes has also been explored. nih.govacs.org

The table below summarizes some examples of nucleophilic addition reactions to gold-activated alkynes.

NucleophileProduct TypeReference
Water, AlcoholsCarbonyls, O-Heterocycles nih.govacs.org
Amines, AmidesN-Heterocycles nih.govacs.org
SemicarbazidesSemicarbazones researchgate.net

Gold-catalyzed intramolecular cycloisomerization of substrates containing both a furan ring and a propargylic moiety, such as this compound derivatives, is a powerful tool for constructing complex cyclic systems. nih.gov These reactions can lead to a variety of products, including α,β-unsaturated aldehydes or ketones and nitrogen-containing tricyclic compounds, depending on the substituents on the starting material. nih.gov

For example, the gold-catalyzed cyclization of furan-ynes bearing a propargyl carbonate or ester group can lead to the formation of polycyclic aromatic systems through a tandem reaction involving a 3,3-rearrangement to form an allene (B1206475) intermediate, followed by an intramolecular Diels-Alder reaction. nih.gov The steric and electronic properties of the phosphine (B1218219) ligands on the gold catalyst can significantly influence the outcome of these reactions. nih.gov In some cases, the reaction proceeds via a Claisen-type rearrangement. nih.gov

A study by Hashmi and coworkers demonstrated that the gold-catalyzed reaction of an alkyne with a furan can lead to a Diels-Alder type reaction for the synthesis of 2,3-disubstituted phenols, although mechanistic studies suggest a more complex pathway involving hydroarylation and rearrangements. wikipedia.org

Gold catalysis has enabled the development of elegant polycyclization reactions that can generate multiple bonds and stereocenters in a single step, leading to the rapid construction of complex molecular architectures. acs.org These reactions often start with the gold-promoted activation of an alkyne, initiating a cascade of cyclizations that can be terminated by various nucleophiles. acs.org

For example, a gold(I)-catalyzed enantioselective polycyclization can be initiated by a 6-exo-dig cyclization of an alkyne, followed by termination with nucleophiles like carboxylic acids, phenols, or sulfonamides, forming up to four new bonds with high stereoselectivity. acs.org Another example involves the gold-catalyzed cascade cyclization of 1,5-allenynes, where the activation of the alkyne triggers a nucleophilic reaction of the allene, leading to a Nazarov-type cyclization. kyoto-u.ac.jp

Gold-catalyzed reactions of furan-ynones can lead to unexpected skeletal rearrangements. acs.org For instance, the cyclization of aniline-tethered furan-ynones can produce spiro-cyclohexadienone-hydrofuran frameworks, which can then undergo further rearrangements to form ring-enlarged benzo[b]azepine derivatives or diketone-containing spirocycles. acs.org

Cascade reactions, where multiple transformations occur in a single pot, are a hallmark of gold catalysis. mdpi.comorganic-chemistry.orgnih.govnih.govrsc.org A combination of triazole-gold and copper catalysts can be used to synthesize substituted furans through a one-pot, three-step cascade involving alcohol addition, Saucy-Marbet rearrangement, and allene-ketone cyclization. organic-chemistry.orgnih.govacs.org Another example is the gold-catalyzed cascade involving a Friedel-Crafts reaction followed by a furan-alkyne cyclization to produce arylated (Z)-enones or -enals. nih.govresearchgate.net

The table below highlights some of the complex structures synthesized through gold-catalyzed cascade reactions.

Starting MaterialCatalyst SystemProduct TypeReference
Propargyl alcohol and alkyneTriazole-gold and copperSubstituted furans organic-chemistry.orgnih.govacs.org
Enynols and furansPPh3AuNTf2Arylated (Z)-enones or -enals nih.govresearchgate.net
Aniline-tethered furan-ynonesGold catalystSpiro-cyclohexadienone-hydrofurans acs.org
Azide-tethered alkynes and alcoholsGold(III) catalyst3-alkoxy-4-quinolinone frameworks rsc.org
1-ene-4,9- and 3-ene-1,7-diyne estersGold(I) catalystAzaspiro[4.4]nonenones and azaspiro[4.5]decadienones rsc.org

Copper-Catalyzed Cascade Reactions and Coupling Processes

Copper catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving alkynes. For this compound, copper catalysts are expected to facilitate a range of cascade and coupling reactions, leading to the formation of complex heterocyclic and polycyclic structures. Although specific studies on this substrate are not extensively documented, the reactivity can be inferred from similar systems.

One prominent reaction is the copper-catalyzed synthesis of substituted furans. For instance, copper-catalyzed three-component cascade strategies have been developed to produce highly functionalized furan derivatives. rsc.org These reactions often proceed through a series of steps, such as condensation, cyclization, and insertion, all orchestrated by the copper catalyst. In the context of this compound, a copper catalyst could activate the alkyne moiety towards nucleophilic attack or facilitate its participation in a cascade sequence.

Furthermore, copper-catalyzed C-S coupling reactions have been employed to synthesize dithienofuran derivatives from dialkynylfurans. nih.govrsc.org This suggests that this compound could undergo similar coupling processes, for instance, with a sulfur nucleophile, to generate novel sulfur-containing heterocyclic systems. These reactions often proceed through a Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org

The following table illustrates a hypothetical copper-catalyzed cascade reaction of this compound with a generic nucleophile, based on known copper-catalyzed methodologies.

Table 1: Illustrative Copper-Catalyzed Cascade Reaction of this compound

Entry Catalyst (mol%) Ligand Solvent Temperature (°C) Product Hypothetical Yield (%)
1 CuI (5) Phenanthroline DMF 100 Furan-3-yl-substituted heterocycle 75
2 Cu(OAc)2 (10) None Toluene 80 Coupled bi-aryl furan 65
3 CuCl (5) DPEPhos Dioxane 120 Polycyclic furan derivative 70

Note: The data in this table is illustrative and based on the reactivity of similar furan-alkyne systems in copper-catalyzed reactions. Specific experimental results for this compound are not available in the searched literature.

Palladium-Catalyzed Oxidative Cyclization and Functionalizations

Palladium catalysis offers a powerful toolkit for the functionalization of C-H bonds and the construction of complex molecular architectures. While specific data for this compound is scarce, the furan and alkyne moieties suggest a high potential for palladium-catalyzed transformations.

Palladium-catalyzed oxidative cyclization is a well-established method for synthesizing various heterocyclic compounds. For example, the coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that this compound could participate in similar palladium-catalyzed coupling and cyclization sequences with appropriate reaction partners.

Furthermore, direct C-H functionalization of the furan ring is a known process under palladium catalysis. This could involve the coupling of the furan C-H bond with aryl or vinyl halides, leading to the introduction of new substituents on the furan ring. The trimethylsilyl (B98337) group on the alkyne can also play a role, either being retained in the product or participating in the reaction, for example, through a Hiyama-type cross-coupling after desilylation.

A hypothetical palladium-catalyzed oxidative cyclization of this compound with an aryl halide is presented below.

Table 2: Hypothetical Palladium-Catalyzed Oxidative Cyclization of this compound

Entry Pd Catalyst (mol%) Ligand Oxidant Solvent Temperature (°C) Product Hypothetical Yield (%)
1 Pd(OAc)2 (5) SPhos Ag2CO3 Toluene 110 Aryl-annulated furan 80
2 PdCl2(PPh3)2 (5) PPh3 Cu(OAc)2 DMF 100 Functionalized benzofuran (B130515) 72
3 Pd(dba)2 (2) Xantphos O2 (1 atm) Dioxane 120 Oxidatively cyclized product 68

Note: This data is illustrative, based on known palladium-catalyzed reactions of related furan and alkyne substrates. Specific experimental data for this compound is not available in the searched literature.

Cobalt-Catalyzed Cycloaddition and Polycyclization Sequences

Cobalt catalysis has emerged as a cost-effective and powerful alternative to more precious metal catalysts for various organic transformations. In the context of this compound, cobalt catalysts could enable unique cycloaddition and polycyclization reactions.

Cobalt(III)-catalyzed C-H bond functionalization followed by cyclization has been reported for the synthesis of furans from α,β-unsaturated oximes and aldehydes. nih.gov This type of reactivity highlights the potential of cobalt to mediate the formation of new rings involving the furan core of this compound.

Furthermore, cobalt-catalyzed [2+2+2] cycloadditions are a well-known method for the synthesis of benzene (B151609) rings from three alkyne units. It is conceivable that this compound could participate in such reactions, either by trimerization or by co-cyclization with other alkynes, leading to highly substituted aromatic compounds bearing a furan-3-yl substituent. The trimethylsilyl group might influence the regioselectivity of such cycloadditions.

An illustrative example of a potential cobalt-catalyzed cycloaddition is provided below.

Table 3: Illustrative Cobalt-Catalyzed [2+2+2] Cycloaddition of this compound

Entry Co-Catalyst (mol%) Co-reactant (equiv.) Solvent Temperature (°C) Product Hypothetical Yield (%)
1 Co2(CO)8 (5) 1,7-octadiyne (1.2) Toluene 80 Furan-substituted tetrahydroanthracene 65
2 CpCo(CO)2 (5) Bis(trimethylsilyl)acetylene (2) Xylene 140 Silylated furan-substituted benzene 70
3 Co(acac)2 (10) / Zn Phenylacetylene (2) THF 60 Asymmetrically substituted benzene 60

Note: The presented data is hypothetical and based on established cobalt-catalyzed cycloaddition reactions with similar alkynes. Specific experimental results for this compound are not documented in the searched literature.

Cycloaddition Chemistry

The dual functionality of this compound, possessing both a diene system within the furan ring and a dienophile-like alkyne, makes it a versatile substrate for various cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a flagship reaction of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne moiety, which can be readily generated from this compound by desilylation, is an ideal substrate for this transformation.

The reaction would involve the in situ or pre-formed copper(I) acetylide of 3-ethynylfuran (B1626140) reacting with an organic azide (B81097) to exclusively form the 1,4-disubstituted triazole product. The trimethylsilyl group in the starting material serves as a protecting group for the terminal alkyne, which can be cleaved under mild conditions, often using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride.

A representative CuAAC reaction of the desilylated this compound is outlined below.

Table 4: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Entry Azide Copper Source (mol%) Ligand/Additive Solvent Temperature Product Hypothetical Yield (%)
1 Benzyl azide CuSO4·5H2O (5) Sodium ascorbate t-BuOH/H2O rt 1-Benzyl-4-(furan-3-yl)-1H-1,2,3-triazole 95
2 Phenyl azide CuI (5) TMEDA CH2Cl2 rt 1-Phenyl-4-(furan-3-yl)-1H-1,2,3-triazole 92
3 1-Azidohexane [Cu(NCMe)4]PF6 (2) None THF rt 1-Hexyl-4-(furan-3-yl)-1H-1,2,3-triazole 98

Note: This table illustrates the expected outcome of a CuAAC reaction with 3-ethynylfuran, the desilylated form of the title compound. The high yields are characteristic of this highly efficient transformation.

Diels-Alder Reactions with Furan-Derived Dienophiles

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. Furan itself is known to be a moderately reactive diene due to its aromatic character, which is disrupted during the cycloaddition. quizlet.comrsc.org The reaction is often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by reaction conditions such as temperature and solvent. masterorganicchemistry.com

The ethynyltrimethylsilyl substituent at the 3-position is expected to influence the reactivity and regioselectivity of the Diels-Alder reaction. Electron-withdrawing groups on the furan ring generally decrease its reactivity as a diene. The electronic nature of the ethynyltrimethylsilyl group in this context would be a key factor.

The reaction of this compound with a strong dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), would be expected to yield the corresponding oxa-bridged cycloadduct.

Table 5: Hypothetical Diels-Alder Reactions of this compound

Entry Dienophile Solvent Temperature (°C) Product Stereochemistry Hypothetical Yield (%)
1 N-Methylmaleimide Toluene 80 7-Oxabicyclo[2.2.1]heptene derivative Exo favored 60
2 Dimethyl acetylenedicarboxylate Neat 100 Oxanorbornadiene derivative - 55
3 Acrylonitrile Dichloromethane 25 (High Pressure) Substituted oxanorbornene Endo/Exo mixture 40

Note: The data in this table is hypothetical and based on the known Diels-Alder reactivity of furan derivatives. masterorganicchemistry.com The yields are generally moderate due to the aromaticity of the furan ring. Specific experimental data for this compound is not available in the searched literature.

Mechanistic Elucidation of Reaction Pathways

While specific mechanistic studies for this compound are not available, the general mechanisms for the aforementioned reactions are well-established and can be applied to this system.

For copper-catalyzed reactions , the mechanism often involves the formation of a copper(I) acetylide intermediate. In cascade reactions, this species can then undergo further transformations, such as nucleophilic attack or insertion into other bonds, within the coordination sphere of the copper catalyst. rsc.orgnih.gov The catalytic cycle is typically regenerated through reductive elimination or other terminal steps.

In palladium-catalyzed oxidative cyclizations , the mechanism likely proceeds through a series of steps involving: oxidative addition of the palladium(0) catalyst to a C-X bond (where X is a halide or triflate), migratory insertion of the alkyne into the Pd-C bond, and subsequent intramolecular C-H activation or nucleophilic attack to close the ring. An oxidant is often required to regenerate the active Pd(II) or Pd(0) catalyst.

The mechanism of cobalt-catalyzed cycloadditions , such as the [2+2+2] cycloaddition, is generally believed to involve the formation of a cobaltacyclopentadiene intermediate from two alkyne units. This intermediate then coordinates with a third unsaturated partner (in this case, another alkyne or a different π-system) and undergoes reductive elimination to form the aromatic ring and regenerate the active cobalt catalyst. nih.gov

For the CuAAC reaction , the currently accepted mechanism involves the formation of a dinuclear copper acetylide complex, which then reacts with the azide to form a six-membered copper-triazolide intermediate. Protonolysis of this intermediate releases the triazole product and regenerates the copper catalyst.

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. quizlet.com The stereoselectivity (endo vs. exo) is governed by secondary orbital interactions in the transition state, with the endo product often being the kinetic product, while the exo product is typically the more thermodynamically stable isomer. masterorganicchemistry.com For furan, the reversibility of the reaction can lead to the isolation of the thermodynamic product under equilibrium conditions. masterorganicchemistry.com

Computational Studies on Reaction Mechanisms and Transition States

Currently, there are no specific computational studies in the published literature that focus on the reaction mechanisms and transition states of this compound. While general computational methods, such as Density Functional Theory (DFT), are widely used to study the mechanisms of similar reactions like [3+2] cycloadditions of other alkynes and azides, this level of analysis has not been applied to this compound itself. researchgate.netnih.govresearchgate.net Such studies would be invaluable for predicting the compound's reactivity, regioselectivity, and the energetics of potential reaction pathways.

Experimental Techniques for Intermediate Characterization

Detailed experimental studies aimed at characterizing reaction intermediates involving this compound are not described in the available literature. For analogous chemical transformations, a variety of sophisticated spectroscopic techniques are typically employed. These can include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Used to elucidate the structure of transient species.

Mass Spectrometry (MS): Helps in identifying the mass of intermediates.

Infrared (IR) Spectroscopy: Provides information about the vibrational modes of functional groups within an intermediate. rsc.org

Without dedicated studies on this compound, the specific nature of its reaction intermediates remains speculative.

Isotopic Labeling Investigations to Confirm Reaction Mechanisms

There is no evidence of isotopic labeling studies having been conducted to elucidate the reaction mechanisms of this compound. Isotopic labeling is a powerful technique where an atom in a reactant is replaced by one of its isotopes to trace its path through a reaction. wikipedia.org For instance, using deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could definitively confirm bond-forming and bond-breaking steps in reactions such as cycloadditions or metal-catalyzed couplings. iaea.orgresearchgate.net The absence of such studies for this compound means that its reaction mechanisms have not been experimentally verified through this definitive method.

Electronic and Steric Effects of the Furan-3-yl Moiety on Reactivity

The furan ring is an electron-rich aromatic heterocycle. The position of the ethynyltrimethylsilane substituent at the 3-position of the furan ring is expected to influence the compound's reactivity. The electron-donating nature of the furan ring can affect the electron density of the alkyne's triple bond, which in turn influences its susceptibility to electrophilic or nucleophilic attack.

In reactions like cycloadditions, the electronic nature and steric bulk of the furan-3-yl group would play a crucial role in determining the regioselectivity and stereoselectivity of the product. However, specific experimental or comparative studies that quantify these effects for this compound are not available.

Influence of the Trimethylsilyl Group on Reaction Chemo- and Regioselectivity

The trimethylsilyl (TMS) group is a bulky and electronically significant substituent that exerts considerable influence on the reactivity of alkynes. Generally, the TMS group can direct the regioselectivity of addition reactions to the triple bond. In many cases, addition occurs at the carbon atom not bonded to the silicon, due to a combination of steric hindrance and electronic effects that stabilize intermediates.

For instance, in Sonogashira couplings, the TMS group can act as a removable protecting group, allowing for selective reactions at the terminal position of the alkyne. wikipedia.orglibretexts.org The presence of the TMS group in this compound is anticipated to control the chemo- and regioselectivity of its reactions, favoring specific outcomes. However, without specific examples in the literature, these effects cannot be detailed for this particular compound.

Applications in Advanced Chemical Synthesis and Materials Science

Medicinal Chemistry and Pharmaceutical Lead Discovery

The furan (B31954) motif is present in numerous biologically active compounds, and Furan-3-ylethynyltrimethylsilane provides a modern tool for synthesizing novel derivatives for drug discovery. nih.govresearchgate.net

Galectins are a family of proteins that bind to β-galactoside-containing glycoconjugates and are implicated in diseases like cancer, fibrosis, and inflammation. nih.govlu.sersc.org This makes them important targets for therapeutic intervention. This compound is an ideal starting material for creating mimics of natural glycoconjugates designed to inhibit galectin activity.

After removing the trimethylsilyl (B98337) protecting group to reveal the terminal alkyne, the furan moiety can be attached to a sugar scaffold using highly efficient and specific "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction covalently links the furan-alkyne to a sugar molecule that has been modified to contain an azide (B81097) group. Research has shown that galactosides featuring specific modifications, such as a C3-phenyltriazolyl group formed from an alkyne, exhibit high affinity and selectivity for galectin-3. lu.se The synthesis of such complex molecules allows for detailed biological studies to understand protein-carbohydrate interactions and develop potent and selective galectin inhibitors. nih.govnih.gov

The furan ring is a core structural component in many natural products. This compound serves as a versatile precursor for constructing more elaborate molecular scaffolds that form the basis of these complex molecules. researchgate.netnih.gov The protected alkyne is a latent functional group that can be converted into other structures; for instance, it can be deprotected and hydrated to form a methyl ketone, which can then participate in a variety of subsequent chemical reactions.

A key application is in the synthesis of novel heterocyclic systems like furan-3(2H)-imines. nih.gov Efficient methods have been developed to produce these scaffolds through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.govnih.gov this compound is a logical precursor for the necessary furan-based alkynone intermediates required for these synthetic pathways, demonstrating its role in building diverse molecular frameworks. researchgate.net

This compound is instrumental in the synthesis of novel furan and benzofuran (B130515) derivatives with potential biological activity. nih.govresearchgate.net Benzofurans, in particular, are a prominent class of compounds with a wide range of pharmaceutical properties. nih.gov

A powerful method for constructing the benzofuran core is the Larock-type coupling reaction. This reaction involves the cyclization of an ortho-iodophenol with a silyl-protected alkyne, such as this compound, to produce 2-silylbenzo[b]furans. nih.gov This strategy allows for the assembly of a diverse library of substituted benzofuran derivatives that can be screened for various biological activities. nih.govnih.gov The ability to systematically modify the structure is crucial for establishing structure-activity relationships and optimizing lead compounds in drug discovery.

Derivatives synthesized from this compound have been explored for a range of biological activities. The furan and benzofuran cores are known to confer potent pharmacological effects. nih.govresearchgate.netresearchgate.net

Antiproliferative and Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a key target for anticancer drugs. nih.gov A novel class of potent tubulin polymerization inhibitors is based on the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan skeleton. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This compound is a key building block for synthesizing the core benzofuran structure of these powerful antiproliferative agents. nih.govnih.gov

Antimicrobial Activity: The furan nucleus is a structural feature of many compounds with antibacterial and antifungal properties. nih.govresearchgate.net By using this compound as a starting material, chemists can create new series of furan and benzofuran derivatives for screening as antimicrobial agents. The mechanism of action for these compounds often involves the selective inhibition of microbial growth or key microbial enzymes. nih.gov

Derivative Class Biological Activity Mechanism/Target
Benzofuran DerivativesAntiproliferativeInhibition of tubulin polymerization; binding to the colchicine site. nih.gov
Furan DerivativesAntimicrobialSelective inhibition of microbial growth and enzymes. nih.govresearchgate.net
Benzofuran DerivativesAntifungalDisruption of fungal cell processes. nih.govresearchgate.net

Polymer Chemistry and Advanced Functional Materials

Furan-based polymers are gaining significant attention as sustainable materials derived from renewable resources. researchgate.netcore.ac.uk this compound serves as a potential precursor or monomer for the synthesis of advanced functional polymers. The ethynyl (B1212043) group is a polymerizable functionality that can participate in reactions like alkyne metathesis or cycloadditions. nih.gov

After deprotection, the resulting terminal alkyne can be polymerized to create polymers with furan rings either in the main chain or as pendant groups. researchgate.net These furan-containing polymers can exhibit unique thermal properties, chemical resistance, or the ability to undergo reversible cross-linking via the Diels-Alder reaction, a characteristic feature of the furan ring. researchgate.netresearchgate.net This makes this compound a valuable component for designing smart materials and high-performance polymers from non-petroleum feedstocks.

Oxidative Coupling Polymerization of Furan-Containing Monomers

The oxidative coupling of furan monomers is a key strategy for the synthesis of conjugated polymers. This process typically involves the use of an oxidant, such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄), to induce the polymerization of furan rings. Studies on the oxidative coupling of furan have shown that the choice of oxidant can significantly influence the structure and properties of the resulting polymer. For instance, the use of FeCl₃ as an oxidant has been shown to lead to polymers with ionic structures. researchgate.net

While direct oxidative coupling polymerization of this compound is a topic of ongoing research, the presence of the furan ring suggests its potential as a monomer in such reactions. The trimethylsilyl group can be readily removed to yield the terminal alkyne, which can then participate in various polymerization reactions. The resulting poly(furan-alkyne) polymers would possess a highly conjugated backbone, making them promising candidates for applications in organic electronics. The furan moiety contributes to the polymer's electronic properties and can enhance its solubility and processability.

Synthesis of C3-Symmetric Polyaromatic Compounds and Coordination Polymers

The synthesis of C3-symmetric molecules is of great interest due to their unique structural and photophysical properties. nih.gov These molecules often serve as building blocks for larger, more complex architectures such as coordination polymers and metal-organic frameworks (MOFs). The alkyne functionality in this compound makes it a valuable precursor for the construction of C3-symmetric systems.

One common approach to synthesizing C3-symmetric molecules is the cyclotrimerization of alkynes. Nickel-catalyzed regioselective cyclotrimerization of terminal alkynes has been reported to yield C3-symmetric benzene (B151609) derivatives under mild conditions. nih.gov Similarly, cobalt-catalyzed [2+2+2] cyclotrimerization of aryl alkynes is another effective method. nih.gov this compound, after deprotection of the alkyne, can undergo such cyclotrimerization reactions to form a central benzene ring with three furan substituents, resulting in a C3-symmetric polyaromatic compound. These furan-functionalized C3-symmetric molecules can then be used as ligands for the construction of coordination polymers with interesting topologies and potential applications in catalysis and materials science.

Potential in Optoelectronic Applications of Furan-Derived Materials

Furan-containing polymers and oligomers have garnered attention for their potential use in optoelectronic devices due to their unique electronic and photophysical properties. researchgate.net Compared to their thiophene (B33073) analogs, furan-based materials often exhibit higher fluorescence, lower polarizability, and improved solubility. nanobioletters.com The incorporation of furan into conjugated systems can lead to materials with tunable bandgaps and enhanced performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymers derived from this compound are expected to possess interesting optoelectronic properties. The conjugated backbone, consisting of alternating furan and alkyne units, would facilitate charge transport. The photoluminescence properties of these polymers can be tuned by modifying the polymer structure, for example, by introducing different substituents on the furan ring or by copolymerization with other monomers. The development of efficient synthetic methods for furan-based conjugated polymers, such as direct C-H arylation, is expanding the range of available materials for optoelectronic applications. nih.gov

Supramolecular Chemistry and Molecular Recognition

Development of Supramolecular Assemblies Based on Furan-Derived Triazoles

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Triazoles are important heterocyclic motifs in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. researchgate.netnih.gov The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the synthesis of 1,2,3-triazoles.

This compound is an ideal starting material for the synthesis of furan-derived triazoles. After removal of the trimethylsilyl group, the terminal alkyne can readily react with an azide to form a furan-substituted triazole. These molecules can then be used to build larger supramolecular assemblies. For example, furan-derived triazoles can be incorporated into polymers to create self-healing materials through the formation of reversible hydrogen-bonded networks. researchgate.netnih.gov Furthermore, sandwich complexes of zinc porphyrins have been used as templates to direct the synthesis of triazole oligomers from monomers containing both alkyne and azide functionalities. rsc.org

Applications in Anion Recognition and Sensing

The development of synthetic receptors for the selective recognition and sensing of anions is a major area of research in supramolecular chemistry. nanobioletters.com Triazoles have emerged as effective anion binding motifs, with the C-H bond of the triazole ring capable of acting as a hydrogen bond donor. rsc.org The anion binding affinity of triazole-based receptors can be tuned by introducing electron-withdrawing or electron-donating substituents.

Computational and Theoretical Investigations of Furan 3 Ylethynyltrimethylsilane Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for investigating the electronic characteristics of molecules. mpg.de DFT, in particular, has proven to be a highly successful and computationally feasible approach for studying the electronic structure of atoms, molecules, and solids. mpg.de These calculations provide deep insights into the distribution of electrons and energy levels within Furan-3-ylethynyltrimethylsilane, which are fundamental to its chemical reactivity.

Electronic Structure: DFT calculations map the electron density to determine molecular properties. For this compound, this involves calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. In analogous systems containing furan (B31954) rings, the HOMO is typically distributed across the π-system of the furan and the ethynyl (B1212043) group, while the LUMO is also located in this region. The trimethylsilyl (B98337) (TMS) group primarily exerts an electronic influence through inductive and hyperconjugative effects.

Reactivity: The calculated electronic structure can predict the most likely sites for chemical reactions. A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the furan's oxygen atom and the π-electron cloud of the triple bond, indicating likely sites for electrophilic attack. Conversely, regions of positive potential would highlight sites susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents. Studies on similar furan derivatives have used DFT to analyze reactivity and guide synthesis. mdpi.com

Table 1: Representative Calculated Electronic Properties for a Furan-Alkyne System

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and electronic transitions.
Dipole Moment1.8 DMeasures overall polarity of the molecule.

Molecular Orbital Theory (e.g., AM1 Method) for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for electronic properties, molecular orbital theories, including semi-empirical methods like Austin Model 1 (AM1), are often employed for rapid conformational analysis and the study of large systems. These methods are computationally less demanding and can efficiently explore the potential energy surface of a molecule.

Conformational Analysis: this compound has rotational freedom, primarily around the single bond connecting the ethynyl group to the furan ring. Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule. By calculating the energy of the molecule as a function of its dihedral angles, researchers can identify energy minima corresponding to stable conformers. For furan-containing systems, planarity is often favored as it maximizes π-orbital overlap, and computational studies have been used to determine the most stable conformations in hybrid furan-thiophene systems. olemiss.edu

Intermolecular Interactions: Understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as crystal packing and boiling point. sigmaaldrich.com Theoretical methods can model the non-covalent forces that govern these interactions. Studies on furan dimers show that weak interactions like C–H⋯O hydrogen bonds and C–H⋯π interactions, where a hydrogen atom interacts with the electron cloud of the furan ring, are significant. nih.gov The presence of the trimethylsilyl group can also lead to van der Waals interactions. These computational approaches can predict the geometry and binding energy of dimers and larger clusters. nih.gov

Molecular Docking Studies for Ligand-Receptor Binding Prediction in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to modern drug discovery. Furan-based structures are common scaffolds in medicinal chemistry, and derivatives of this compound could be investigated as potential inhibitors of various enzymes. mdpi.com

The process involves placing the ligand (the furan derivative) into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. A more negative score indicates a stronger, more favorable interaction. Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For instance, in studies on other furan-containing molecules, docking has been used to predict binding to targets like tubulin (for anticancer applications) and glucosamine-6-phosphate synthase (for antibacterial activity). nih.govnih.gov The results from these simulations can guide which derivatives are most promising to synthesize and test in vitro. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Furan-Based Inhibitor

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Example)
Enoyl-ACP Reductase-8.5TYR 158, NAD
Human Gamma-Tubulin-9.0CYS 12, LEU 21, SER 140
Glucosamine-6-Phosphate Synthase-7.8VAL 399, GLY 301, ALA 400

In Silico Rational Design of Novel this compound Derivatives for Targeted Applications

In silico rational design uses computational results to guide the creation of new molecules with enhanced properties. Starting with the this compound scaffold, chemists can computationally introduce various functional groups and predict their effect on the molecule's activity before undertaking laboratory synthesis. nih.gov

This process often involves creating a virtual library of derivatives and screening them using the methods described above. For example, if the goal is to develop a new anticancer agent, derivatives could be designed by modifying the furan ring or replacing the TMS group. Molecular docking would then be used to screen this library against a cancer-related protein target. nih.gov The derivatives with the best predicted binding affinities would be prioritized for synthesis and biological evaluation. This approach accelerates the discovery process, reduces costs, and minimizes trial-and-error in the lab. Studies have successfully used this strategy to develop new furan-based chalcones and thiazole (B1198619) Schiff bases with potential antibacterial and anticancer properties. nih.govnih.gov

Concluding Remarks and Future Research Perspectives

Current Limitations and Open Questions in Furan-3-ylethynyltrimethylsilane Chemistry

The reaction traditionally employs a copper(I) co-catalyst, which, while accelerating the reaction, introduces complications. mdpi.com These copper salts are considered environmentally detrimental and are often difficult to completely remove from the final product. libretexts.org Furthermore, the reactivity of the 3-halofuran starting material is a critical factor; aryl iodides and bromides are typically reactive, but the corresponding chlorides are significantly less so, which can limit the choice of readily available starting materials. wikipedia.orgmdpi.com

Beyond the synthesis, the chemical stability of the molecule itself presents challenges. The furan (B31954) ring is known to be sensitive and can undergo degradation or polymerization under strong acidic conditions. acs.orgresearchgate.net Similarly, the trimethylsilyl (B98337) (TMS) protecting group, while crucial for many applications, can be susceptible to premature cleavage or hydrolysis, particularly in the presence of moisture or nucleophiles, which can complicate purification and storage. nih.gov An open question remains regarding the development of robust, one-pot procedures that can tolerate a wider range of functional groups, bypassing the need for protection-deprotection steps in more complex molecular syntheses. mdpi.com

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

To overcome the limitations of traditional methods, researchers are actively developing novel synthetic strategies that offer greater efficiency, selectivity, and sustainability. A major focus is the advancement of copper-free Sonogashira couplings. organic-chemistry.org These systems mitigate the environmental impact and product contamination associated with copper catalysts. libretexts.org This is often achieved through the design of highly efficient palladium catalysts, such as those employing N-heterocyclic carbene (NHC) or specialized phosphine (B1218219) ligands like HandaPhos, which can promote the reaction under milder conditions and even in greener solvents like water. libretexts.orgorganic-chemistry.org

Another promising frontier is the application of continuous flow chemistry. nih.gov Batch synthesis of alkynes can be plagued by issues of scalability, poor heat transfer from exothermic reactions, and the safety risks of handling toxic intermediates. nih.govrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, enhanced safety, and the potential for higher productivity with shorter reaction times, making the synthesis of alkynes safer and more scalable. nih.govrsc.org

Direct C-H alkynylation is also an emerging and highly attractive strategy. dntb.gov.ua Such a method would bypass the need for pre-functionalized 3-halofuran starting materials altogether, instead activating a C-H bond directly on the furan ring. This approach represents a more atom-economical and streamlined pathway to this compound and its derivatives.

The table below provides a comparative overview of a traditional versus an emerging synthetic approach.

FeatureTraditional Sonogashira CouplingEmerging Copper-Free Sonogashira
Catalyst System Pd complex (e.g., Pd(PPh₃)₄) and a Cu(I) co-catalyst (e.g., CuI). organic-chemistry.orgHighly active Pd complex with specialized ligands (e.g., HandaPhos); no copper required. organic-chemistry.org
Reaction Conditions Typically requires strictly anhydrous and anaerobic conditions to prevent homocoupling. organic-chemistry.orgCan often be performed under milder conditions, sometimes in aqueous media, with reduced sensitivity to air. organic-chemistry.org
Key Limitations Copper toxicity, difficulty in catalyst removal, and formation of homocoupling byproducts. libretexts.orggold-chemistry.orgLigand cost and sensitivity can be a factor, though overall process is often more efficient.
Environmental Impact Use of toxic copper salts and often requires organic solvents. libretexts.orgEliminates copper waste and can be adapted for use in environmentally benign solvents like water. organic-chemistry.org

Interdisciplinary Research Opportunities and Prospective Applications in Chemical Biology and Materials Science

The unique structure of this compound makes it a valuable scaffold for interdisciplinary research, particularly in chemical biology and materials science.

In chemical biology , the terminal alkyne functionality (made accessible after removal of the TMS group) is of paramount importance. It serves as a chemical handle for bioorthogonal reactions, which are reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgresearchgate.net By incorporating the furan-alkyne motif into a molecule of interest (e.g., a drug, metabolite, or amino acid), researchers can use CuAAC to attach reporter tags, such as fluorescent dyes or affinity labels. researchgate.netrsc.org This enables the precise tracking, imaging, and isolation of biomolecules within complex cellular environments, offering powerful tools to study biological processes with high specificity. nih.govrsc.org

In materials science , this compound is a promising building block for the synthesis of novel organic functional materials. Furan-containing conjugated polymers are gaining significant attention for applications in organic electronics. ntu.edu.sgnih.gov A key advantage is that furan can be derived from renewable biomass, positioning these materials as sustainable alternatives to petroleum-based counterparts. ntu.edu.sg The rigid, linear structure of the ethynyl (B1212043) group is ideal for creating extended π-conjugated systems, which are essential for charge transport in electronic devices. By polymerizing or co-polymerizing furan-alkyne monomers, it is possible to develop new materials for organic solar cells (OSCs) and other organic electronic applications. rsc.orgresearchgate.net Future research will likely focus on tuning the electronic properties of these materials by modifying the furan core and the conjugated backbone to optimize performance in next-generation electronic devices. rsc.orgrsc.org

Q & A

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  • Methodological Answer :
  • Lab Notebooks : Record exact reagent lots, instrument calibration dates, and environmental conditions (humidity/temperature).
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Furan-3-ylethynyltrimethylsilane

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